trimethyl-[[(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]silane
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Overview
Description
trimethyl-[[(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[97001,303,8Cycloartenol is a pentacyclic triterpenoid and a key intermediate in the biosynthesis of sterols in plants . trimethyl-[[(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]silane is characterized by the presence of a trimethylsiloxy group attached to the cycloartenol structure, which enhances its stability and reactivity in various chemical processes .
Preparation Methods
The synthesis of trimethyl-[[(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]silane typically involves the reaction of cycloartenol with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The product is then purified using column chromatography to obtain pure this compound .
Chemical Reactions Analysis
trimethyl-[[(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]silane undergoes various chemical reactions, including:
Substitution: The trimethylsiloxy group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and controlled temperatures to ensure selective and efficient transformations .
Scientific Research Applications
trimethyl-[[(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]silane has several scientific research applications:
Mechanism of Action
The mechanism of action of trimethyl-[[(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]silane involves its interaction with specific enzymes and receptors in biological systems. In plants, it acts as a substrate for cycloartenol synthase, an enzyme involved in the biosynthesis of sterols . The trimethylsiloxy group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
trimethyl-[[(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]silane can be compared with other similar compounds, such as:
Cycloartenol: The parent compound, which lacks the trimethylsiloxy group and has different reactivity and stability properties.
Trimethylsilyl derivatives: Other compounds with trimethylsilyl groups, which share similar chemical properties but differ in their core structures and applications.
This compound is unique due to its combination of the cycloartenol core and the trimethylsiloxy group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
17608-55-8 |
---|---|
Molecular Formula |
C33H58OSi |
Molecular Weight |
498.911 |
InChI |
InChI=1S/C33H58OSi/c1-23(2)12-11-13-24(3)25-16-18-31(7)27-15-14-26-29(4,5)28(34-35(8,9)10)17-19-32(26)22-33(27,32)21-20-30(25,31)6/h12,24-28H,11,13-22H2,1-10H3/t24-,25-,26+,27+,28+,30-,31+,32-,33+/m1/s1 |
InChI Key |
XFTNKWBWGDTMQL-RWACOOAASA-N |
SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O[Si](C)(C)C)C)C |
Origin of Product |
United States |
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